UVI3003 UVI3003 UVI3003 is a RXR antagonist. It displays high RXR binding affinity. UVI3003 does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer.
Brand Name: Vulcanchem
CAS No.: 847239-17-2
VCID: VC0546486
InChI: InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31)/b12-10+
SMILES: CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C
Molecular Formula: C28H36O4
Molecular Weight: 436.59

UVI3003

CAS No.: 847239-17-2

Inhibitors

VCID: VC0546486

Molecular Formula: C28H36O4

Molecular Weight: 436.59

Purity: >98% (or refer to the Certificate of Analysis)

UVI3003 - 847239-17-2

CAS No. 847239-17-2
Product Name UVI3003
Molecular Formula C28H36O4
Molecular Weight 436.59
IUPAC Name (E)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31)/b12-10+
Standard InChIKey APJSHECCIRQQDV-ZRDIBKRKSA-N
SMILES CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C
Appearance Solid powder
Description UVI3003 is a RXR antagonist. It displays high RXR binding affinity. UVI3003 does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms UVI3003, UVI 3003, UVI-3003
Reference 1: Zhu J, Janesick A, Wu L, Hu L, Tang W, Blumberg B, Shi H. The unexpected teratogenicity of RXR antagonist UVI3003 via activation of PPARγ in Xenopus tropicalis. Toxicol Appl Pharmacol. 2017 Jan 1;314:91-97. doi: 10.1016/j.taap.2016.11.014. Epub 2016 Nov 25. PubMed PMID: 27894914; PubMed Central PMCID: PMC5183475.
2: Mihály J, Gericke J, Lucas R, de Lera AR, Alvarez S, Törőcsik D, Rühl R. TSLP expression in the skin is mediated via RARγ-RXR pathways. Immunobiology. 2016 Feb;221(2):161-5. doi: 10.1016/j.imbio.2015.09.013. Epub 2015 Sep 10. PubMed PMID: 26531761.
3: Zheng L, Yu J, Shi H, Xia L, Xin Q, Zhang Q, Zhao H, Luo J, Jin W, Li D, Zhou J. Quantitative toxicoproteomic analysis of zebrafish embryos exposed to a retinoid X receptor antagonist UVI3003. J Appl Toxicol. 2015 Sep;35(9):1049-57. doi: 10.1002/jat.3099. Epub 2015 Jan 11. PubMed PMID: 25581642.
4: Sun J, Narayanasamy S, Curley RW Jr, Harrison EH. β-Apo-13-carotenone regulates retinoid X receptor transcriptional activity through tetramerization of the receptor. J Biol Chem. 2014 Nov 28;289(48):33118-24. doi: 10.1074/jbc.M114.610501. Epub 2014 Oct 16. PubMed PMID: 25324544; PubMed Central PMCID: PMC4246072.
5: Zheng L, Xu T, Li D, Zhou J. A representative retinoid X receptor antagonist UVI3003 induced teratogenesis in zebrafish embryos. J Appl Toxicol. 2015 Mar;35(3):280-6. doi: 10.1002/jat.3051. Epub 2014 Sep 3. PubMed PMID: 25186191.
6: Zhu J, Shi H, Zhu P, Hu L, Wu L, Yang Y, Rotchell JM. Effects of antagonist of retinoid X receptor (UVI3003) on morphology and gene profile of Xenopus tropicalis embryos. Environ Toxicol Pharmacol. 2014 Jul;38(1):153-62. doi: 10.1016/j.etap.2014.05.010. Epub 2014 May 27. PubMed PMID: 24950139.
7: Wang Y, Han Y, Yang J, Wang Z, Liu L, Wang W, Zhou L, Wang D, Tan X, Fu C, Jose PA, Zeng C. Relaxant effect of all-trans-retinoic acid via NO-sGC-cGMP pathway and calcium-activated potassium channels in rat mesenteric artery. Am J Physiol Heart Circ Physiol. 2013 Jan 1;304(1):H51-7. doi: 10.1152/ajpheart.00240.2012. Epub 2012 Nov 2. PubMed PMID: 23125214; PubMed Central PMCID: PMC3543680.
8: Nahoum V, Pérez E, Germain P, Rodríguez-Barrios F, Manzo F, Kammerer S, Lemaire G, Hirsch O, Royer CA, Gronemeyer H, de Lera AR, Bourguet W. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function. Proc Natl Acad Sci U S A. 2007 Oct 30;104(44):17323-8. Epub 2007 Oct 18. PubMed PMID: 17947383; PubMed Central PMCID: PMC2077255.
9: Yan X, Pérez E, Leid M, Schimerlik MI, de Lera AR, Deinzer ML. Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRalpha LBD. Protein Sci. 2007 Nov;16(11):2491-501. Epub 2007 Sep 28. PubMed PMID: 17905826; PubMed Central PMCID: PMC2211688.
PubChem Compound 44566108
Last Modified Nov 11 2021
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